Mizoribine, also known by its INN (International Nonproprietary Name), Bredinin, is a novel immunosuppressive agent. [] It was initially isolated from the soil fungus Eupenicillum brefeldianum. [] Mizoribine primarily acts by inhibiting inosine monophosphate dehydrogenase (IMPDH), a crucial enzyme in the de novo synthesis pathway of guanine nucleotides. [] This inhibition disrupts DNA and RNA synthesis, ultimately impacting cellular processes like proliferation and function. []
Mizoribine exerts its immunosuppressive effect primarily by inhibiting IMPDH, a key enzyme in the de novo pathway of guanine nucleotide synthesis. [, ] This inhibition leads to a depletion of intracellular guanosine triphosphate (GTP), a crucial molecule for various cellular processes. [] The depletion of GTP selectively impacts activated lymphocytes, inhibiting their proliferation and function. []
Mizoribine's mechanism differs from other immunosuppressants like cyclosporine and corticosteroids. [] While Mizoribine doesn't affect early T-cell activation events like IL-2 receptor expression or cytokine production, it effectively blocks the G1/S phase transition of the cell cycle, ultimately hindering proliferation. []
Furthermore, Mizoribine exhibits an inhibitory effect on cytokine production. For instance, it suppresses Interleukin-6 (IL-6) production in rheumatoid synovial cells. [] This inhibition is attributed to the depletion of intracellular GMP and is suggested to be a contributing factor to Mizoribine's efficacy in treating rheumatoid arthritis. []
Organ Transplantation: Mizoribine demonstrates effectiveness in preventing allograft rejection in organ transplantation. [, ] Research shows that combining Mizoribine with other immunosuppressants like Cyclosporine A enhances graft survival. []
Nephrotic Syndrome: Mizoribine proves to be a promising therapeutic agent in treating various types of nephrotic syndrome. Studies in both humans and animal models reveal its efficacy in reducing proteinuria, improving renal function, and mitigating glomerular injury. [, , , , ]
Lupus Nephritis: Mizoribine displays potential as a treatment option for lupus nephritis, an autoimmune disease affecting the kidneys. Research indicates its effectiveness in controlling disease activity, reducing proteinuria, and potentially allowing for a reduction in corticosteroid dosage. [, , ]
Rheumatoid Arthritis: Mizoribine demonstrates beneficial effects in managing rheumatoid arthritis. It inhibits inflammatory cytokine production (IL-6) by rheumatoid synovial cells, contributing to its therapeutic action. [, ]
Other Applications: Studies also explore Mizoribine's potential in treating conditions like IgA nephropathy, pemphigus vulgaris, pemphigus foliaceus, Sjogren's syndrome, and peritoneal fibrosis. [, , , , ]
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: